N,N-Dimethyl-3-(4-methylpiperazin-1-yl)pyridin-4-amine
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Overview
Description
N,N-Dimethyl-3-(4-methylpiperazin-1-yl)pyridin-4-amine is an organic compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyridine ring substituted with a dimethylamino group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(4-methylpiperazin-1-yl)pyridin-4-amine typically involves the reaction of 4-chloropyridine with N,N-dimethyl-1,4-phenylenediamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(4-methylpiperazin-1-yl)pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N,N-Dimethyl-3-(4-methylpiperazin-1-yl)pyridin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(4-methylpiperazin-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline
- N,N-Dimethyl-3-(4-piperidinyl)pyridin-4-amine
- N,N-Dimethyl-3-(4-methylpiperazin-1-yl)benzeneamine
Uniqueness
N,N-Dimethyl-3-(4-methylpiperazin-1-yl)pyridin-4-amine is unique due to its specific substitution pattern on the piperazine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
676144-92-6 |
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Molecular Formula |
C12H20N4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N,N-dimethyl-3-(4-methylpiperazin-1-yl)pyridin-4-amine |
InChI |
InChI=1S/C12H20N4/c1-14(2)11-4-5-13-10-12(11)16-8-6-15(3)7-9-16/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
CUFKCLQSEXDZQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CN=C2)N(C)C |
Origin of Product |
United States |
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